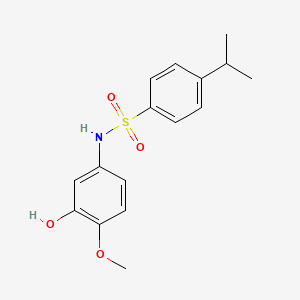![molecular formula C9H10N4O B12614584 N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been incorporated into various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-amino-3-hydroxypyridine with acetic anhydride under microwave-assisted heating, which facilitates the formation of the imidazo[4,5-b]pyridine ring . The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: A drug used for the treatment of migraines.
Telcagepant: An investigational drug for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome treatment.
Miransertib: An investigational drug for Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine core but differ in their specific substituents and functional groups, which confer unique biological activities and therapeutic applications.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Clave InChI |
DOTQMODHPCOPMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=N2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
